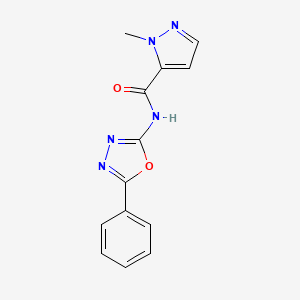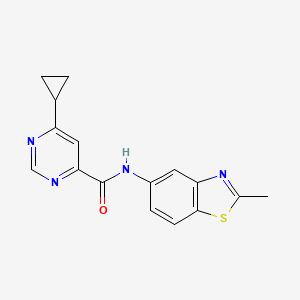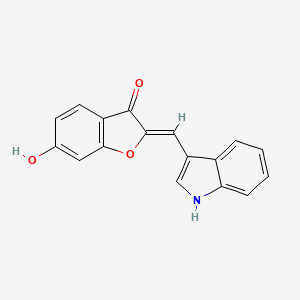![molecular formula C10H5F3N4 B2861793 2-[[3-(Trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile CAS No. 3720-41-0](/img/structure/B2861793.png)
2-[[3-(Trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[[3-(Trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile” appears to be a complex organic molecule. Unfortunately, there is limited information available specifically for this compound. However, we can analyze the components of the compound. One of the components, “3-(Trifluoromethyl)phenylhydrazine”, has a molecular formula of C7H7F3N2 and an average mass of 176.139 Da1.
Synthesis Analysis
The synthesis of such a compound would likely involve complex organic chemistry techniques. Unfortunately, specific synthesis methods for “2-[[3-(Trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile” are not readily available in the literature. However, related compounds such as “2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine” have been synthesized through multi-step processes2.Molecular Structure Analysis
The molecular structure of “2-[[3-(Trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile” is not readily available. However, the structure of a related compound, “3-(Trifluoromethyl)phenylhydrazine”, is available1. It’s important to note that the actual structure may vary significantly due to the additional functional groups present in “2-[[3-(Trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile”.Chemical Reactions Analysis
Specific chemical reactions involving “2-[[3-(Trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile” are not readily available. However, related compounds such as “3-(Trifluoromethyl)phenylhydrazine” are known to participate in various chemical reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[[3-(Trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile” are not readily available. However, “3-(Trifluoromethyl)phenylhydrazine” has a molecular formula of C7H7F3N2 and an average mass of 176.139 Da1.Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activity
2-[[3-(Trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile and its derivatives are investigated for their potential in chemical synthesis and biological applications. A notable study involves the evaluation of 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives as inhibitors of immune complex-induced inflammation. These compounds demonstrate effectiveness in reducing exudate volume and white blood cell accumulation, showcasing a pattern of activity similar to hydrocortisone but distinct from indomethacin. This highlights their potential therapeutic application in managing inflammatory conditions (Haviv et al., 1988).
Antimicrobial Properties
Another area of interest is the synthesis of new indole-containing heterocyclic compounds using 2-arylhydrazononitriles as key synthons. These compounds have shown promising antimicrobial activities against a variety of microorganisms, including Gram-negative and Gram-positive bacteria, as well as yeast. This suggests a significant potential for the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Behbehani et al., 2011).
Material Science Applications
In the field of material science, derivatives of 2-[[3-(Trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile are explored for the synthesis of highly optical transparent and low dielectric constant fluorinated polyimides. These materials exhibit excellent thermal stability, outstanding mechanical properties, and high optical transparency. Such characteristics make them suitable for applications in electronic and optoelectronic devices, offering advancements in material technologies (Tao et al., 2009).
Safety And Hazards
Specific safety and hazard information for “2-[[3-(Trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile” is not readily available. However, safety data sheets for related compounds suggest that they can be hazardous and should be handled with care4.
Direcciones Futuras
The future directions for research on “2-[[3-(Trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile” are not readily available. However, given the interest in trifluoromethylated compounds in medicinal chemistry and materials science, it is likely that research will continue in this area.
Propiedades
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N4/c11-10(12,13)7-2-1-3-8(4-7)16-17-9(5-14)6-15/h1-4,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVQWSSWYUKQAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NN=C(C#N)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(Trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

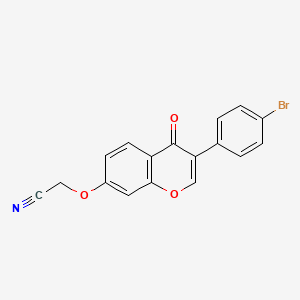

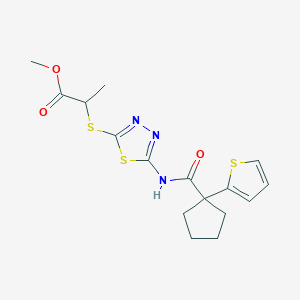

![N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2861716.png)
![N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide](/img/structure/B2861717.png)
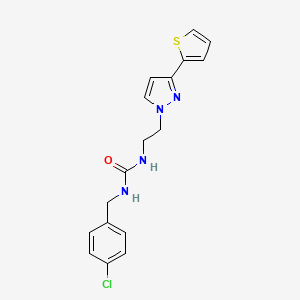
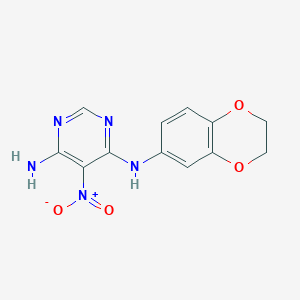
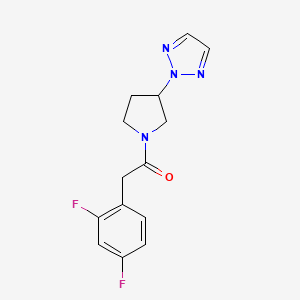
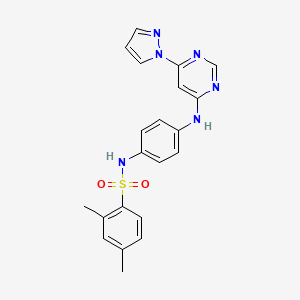
![1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide](/img/structure/B2861722.png)
